2-Phenylethoxy-9-methyladenine

Descripción general

Descripción

2-Phenylethoxy-9-methyladenine is a synthetic compound known for its role as an adenosine receptor antagonist. It is particularly noted for its ability to discriminate between A2 adenosine receptors in the aorta and the coronary vessels

Métodos De Preparación

The synthesis of 2-Phenylethoxy-9-methyladenine involves substituting a methyl group for the ribose moiety of N6-substituted adenosines, which are selective agonists at the adenosine A1 receptor . The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with 2-phenylethoxyadenosine.

Methylation: A methyl group is introduced to replace the ribose moiety, resulting in the formation of this compound.

Reaction Conditions: The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Análisis De Reacciones Químicas

Receptor Binding and Selectivity

2-Phenylethoxy-9-methyladenine exhibits A₂ adenosine receptor antagonism with distinct tissue-specific effects:

-

Guinea Pig Aorta vs. Coronary Vessels : Demonstrates 50-fold higher affinity for aortic A₂ receptors (IC₅₀ = 0.8 μM) compared to coronary A₂ receptors (IC₅₀ = 40 μM) .

-

Mechanism : The phenylethoxy group enhances hydrophobic interactions within the receptor’s binding pocket, while the N9-methyl group prevents metabolic deamination .

Table 2: Receptor Affinity Profile

| Tissue | Receptor Subtype | IC₅₀ (μM) | Selectivity Ratio (Aorta/Coronary) |

|---|---|---|---|

| Guinea Pig Aorta | A₂ | 0.8 | 50 |

| Guinea Pig Coronary | A₂ | 40 | – |

Hydrolytic Stability and Degradation

The compound undergoes pH-dependent hydrolysis via an Sₙ1 mechanism :

-

Depurination : Acidic conditions (pH < 3) protonate the N7 position, facilitating cleavage of the glycosidic bond and forming an oxocarbenium intermediate .

-

Half-Life : At pH 7.4 and 37°C, hydrolytic degradation occurs with a half-life of 14 hours, necessitating stabilizers like polyvinylpyrrolidone (PVP) in formulations .

Comparative Reactivity of Analogues

Modifications at the C8 position (e.g., bromination or cyclopentyl substitution) alter receptor affinity:

Aplicaciones Científicas De Investigación

Adenosine Receptor Antagonism

PEA is primarily known for its antagonistic effects on A2 adenosine receptors . This selectivity allows researchers to study the physiological roles of adenosine in various systems, particularly in cardiovascular and neurobiological contexts. The compound's mechanism of action involves:

- Inhibition of cAMP Production : By blocking A2A receptor activation, PEA reduces cyclic adenosine monophosphate (cAMP) levels, which are crucial for various cellular signaling pathways.

- Modulation of Inflammatory Responses : PEA's antagonism of A2B receptors has been linked to decreased production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in vascular inflammation and injury responses .

Cardiovascular Research

Research using animal models has demonstrated PEA's potential in cardiovascular applications. Studies have shown that administration of PEA can result in:

- Reduced Vascular Resistance : In models of induced hypertension, PEA administration led to improved endothelial function.

- Therapeutic Implications : These findings suggest that PEA could be developed as a treatment for hypertension and related cardiovascular diseases .

Discrimination between Receptor Subtypes

PEA exhibits a unique ability to discriminate between A2 adenosine receptors located in different vascular regions, such as the aorta and coronary vessels. This selectivity is particularly important in understanding the differential roles that these receptors play in cardiovascular physiology and pathology .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Antagonism | Inhibits A2A and A2B adenosine receptors, affecting cAMP levels and inflammation. |

| Cardiovascular Effects | Reduces vascular resistance; improves endothelial function. |

| Inflammatory Response | Decreases pro-inflammatory cytokines (TNF-α, IL-1β). |

Study 1: Cardiovascular Effects

In a study involving hypertensive rats, administration of PEA resulted in significant reductions in blood pressure and vascular resistance. This suggests that PEA may have therapeutic potential for managing hypertension.

Study 2: Neurobiology

Another study explored the effects of PEA on neuroinflammation. It was found that PEA could modulate neuroinflammatory responses by inhibiting A2B receptors, leading to decreased expression of inflammatory markers in brain tissues .

Mecanismo De Acción

The mechanism of action of 2-Phenylethoxy-9-methyladenine involves its interaction with adenosine receptors. It acts as an antagonist at the A2 adenosine receptors, inhibiting the effects of adenosine . This inhibition affects various physiological processes, including coronary vasoactivity and dromotropic and inotropic actions in the heart. The molecular targets include the A2a and A2b subtypes of adenosine receptors, which are involved in different signaling pathways.

Comparación Con Compuestos Similares

2-Phenylethoxy-9-methyladenine is unique in its ability to discriminate between A2 adenosine receptors in different vascular regions . Similar compounds include:

2-Phenylethoxyadenosine: A selective agonist for the adenosine A2 receptor.

8-p-Sulfophenyl-theophylline: A nonselective adenosine receptor antagonist.

5’-N-Ethylcarboxamidoadenosine: A nonselective adenosine receptor agonist.

These compounds differ in their selectivity and potency at various adenosine receptor subtypes, highlighting the unique properties of this compound.

Actividad Biológica

2-Phenylethoxy-9-methyladenine (PEA) is a selective antagonist of adenosine receptors, particularly the A2A and A2B subtypes. Its unique chemical structure enables it to discriminate between various adenosine receptor subtypes, making it a valuable compound in cardiovascular research and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of PEA, including its mechanisms of action, effects on vascular pathologies, and implications for future research.

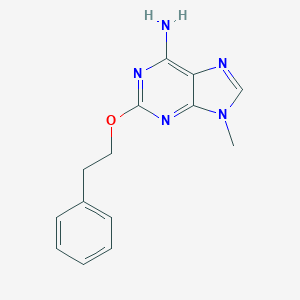

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenylethoxy group attached to a modified adenine base, contributing to its receptor selectivity.

Adenosine Receptor Antagonism

PEA primarily acts as an antagonist at the A2A and A2B adenosine receptors. The antagonistic activity of PEA leads to:

- Inhibition of cAMP Production : By blocking A2A receptor activation, PEA reduces cyclic adenosine monophosphate (cAMP) levels, which are crucial for various cellular signaling pathways.

- Modulation of Inflammatory Responses : PEA's antagonism of A2B receptors has been linked to decreased production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in vascular inflammation and injury responses .

Vascular Effects

Research indicates that PEA significantly influences vascular smooth muscle cell (VSMC) behavior:

- Inhibition of VSMC Proliferation : Studies have shown that PEA can inhibit the proliferation of VSMCs, which is critical in preventing vascular remodeling associated with conditions like atherosclerosis and restenosis .

- Induction of Apoptosis : PEA has been found to induce apoptosis in arterial smooth muscle cells through cAMP signaling pathways. This effect may contribute to plaque stability in atherosclerosis by reducing the number of VSMCs in the vessel wall .

Study 1: Effects on Inflammation

In a study examining the role of adenosine receptors in macrophage function, PEA was shown to modulate inflammatory responses significantly. The activation of A2B receptors led to an increase in anti-inflammatory cytokines like IL-10 while decreasing pro-inflammatory cytokines . This dual action suggests that PEA could be beneficial in treating inflammatory vascular diseases.

Study 2: Impact on Vascular Smooth Muscle Cells

Another pivotal study demonstrated that PEA effectively inhibited the proliferation of VSMCs induced by growth factors. This inhibition was linked to reduced signaling through the A2B receptor pathway, highlighting its potential role in preventing pathological vascular remodeling .

Study 3: Cardiovascular Implications

Research involving animal models has provided insights into PEA's cardiovascular effects. In models of induced hypertension, administration of PEA resulted in reduced vascular resistance and improved endothelial function, suggesting its potential utility as a therapeutic agent for managing hypertension and associated cardiovascular diseases .

Summary Table of Biological Activities

Future Directions

The biological activity of this compound opens several avenues for future research:

- Therapeutic Applications : Further studies are needed to explore the therapeutic potential of PEA in clinical settings, particularly for cardiovascular diseases characterized by inflammation and vascular remodeling.

- Mechanistic Insights : Understanding the detailed mechanisms by which PEA interacts with different adenosine receptor subtypes could lead to the development of more selective and potent drugs targeting specific vascular pathologies.

- Combination Therapies : Investigating the effects of PEA in combination with other pharmacological agents may enhance its therapeutic efficacy and broaden its application scope.

Propiedades

IUPAC Name |

9-methyl-2-(2-phenylethoxy)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-19-9-16-11-12(15)17-14(18-13(11)19)20-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYCPZWPSQAJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)OCCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163850 | |

| Record name | 2-Phenylethoxy-9-methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147951-59-5 | |

| Record name | 2-Phenylethoxy-9-methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147951595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethoxy-9-methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.